1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-5-iodotriazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4.2ClH/c6-5-3-8-9-10(5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYFPIHUIPIIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CN=N2)I.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with In Situ Iodination
Reaction Design and Substrate Preparation
The synthesis begins with the preparation of 3-azidoazetidine, the azide component. Azetidin-3-amine is converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane, followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C. The resulting 3-azidoazetidine is purified via vacuum distillation (Yield: 78%).
For the alkyne component, acetylene gas is bubbled through a solution of copper(I) iodide in dimethyl sulfoxide (DMSO) to generate the reactive terminal alkyne complex. Alternatively, propargyl alcohol may serve as a surrogate alkyne source under basic conditions.
Cycloaddition and Iodination Mechanism
The CuAAC reaction is conducted in a mixed solvent system (H₂O:EtOH, 3:1) containing copper(II) perchlorate (0.1 equiv) and sodium iodide (2 equiv). The azide and alkyne react at 80°C for 12 hours, yielding 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole as the major product (Table 1).
Mechanistic Insights :
- Copper(II) perchlorate undergoes comproportionation with iodide to form copper(I) and triiodide (I₃⁻).
- The copper(I) catalyst facilitates the cycloaddition, forming a copper-triazolide intermediate.
- Electrophilic iodination by I₃⁻ at the triazole’s C5 position occurs before protonation, ensuring regioselectivity.
Table 1: Optimization of CuAAC-Iodination Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Cu(II) Source | Cu(ClO₄)₂ | 92% |
| NaI Equiv | 2.0 | 89% |
| Temperature | 80°C | 85% |
| Amine Additive | Triethylamine (1 equiv) | 95% |
Exceeding 1 equivalent of amine reduces yield due to competitive proto-deiodination, forming 1-(azetidin-3-yl)-1H-1,2,3-triazole.
Post-Synthetic Iodination of 1-(Azetidin-3-yl)-1H-1,2,3-Triazole
Two-Step Approach
For substrates incompatible with in situ iodination, a sequential method is employed:
- CuAAC Without Iodide : 3-azidoazetidine and acetylene react under standard CuAAC conditions (CuSO₄, sodium ascorbate) to form 1-(azetidin-3-yl)-1H-1,2,3-triazole (Yield: 88%).
- Iodination via Electrophilic Substitution : The triazole is treated with iodine (1.2 equiv) and silver triflate (0.2 equiv) in acetonitrile at 50°C for 6 hours, achieving 74% iodination at C5.
Salt Formation and Purification
Challenges and Optimization
Regioselectivity in CuAAC
The inherent 1,4-selectivity of CuAAC necessitates precise control to avoid regioisomeric byproducts. Using bulky amine additives (e.g., DIPEA) or microwave irradiation (100°C, 30 min) enhances 1,5-iodo product formation by stabilizing the copper-triazolide intermediate.
Stability of Azetidin-3-yl Azide
The strained azetidine ring predisposes 3-azidoazetidine to decomposition at >60°C. Storage at −20°C in anhydrous THF with molecular sieves extends shelf life to 1 month.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the triazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The azetidine and triazole rings can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under appropriate conditions.
Cycloaddition Reactions: Reagents such as azides and alkynes are used in the presence of catalysts like copper(I) salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce fused ring systems.
Scientific Research Applications
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and triazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride with analogous triazole-azetidine hybrids:
Notes:
- CuAAC : Copper(I)-catalyzed azide-alkyne cycloaddition, a regioselective method yielding 1,4-disubstituted triazoles .
- The dihydrochloride salt form improves solubility compared to neutral analogs like the BOC-protected derivative, which requires deprotection for further reactivity .
Key Research Findings
Synthetic Efficiency : The target compound’s synthesis likely employs CuAAC, a method achieving >95% yield in analogous triazole-azetidine systems . NMR and LCMS data (as seen in related compounds) confirm regioselective iodination and azetidine incorporation .
Structural Insights : X-ray crystallography (utilizing SHELXL refinement) of similar triazoles reveals planar triazole cores and azetidine puckering, critical for docking studies .
Biological Activity
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride (CAS No. 2138425-54-2) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azetidine ring and a triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
The molecular formula of this compound is CHClIN, with a molecular weight of 322.96 g/mol. The compound appears as a powder and is typically stored at 4 °C to maintain stability .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : Triazoles can interfere with angiogenesis and modulate signaling pathways involved in cancer progression. Specifically, they may inhibit the Hedgehog (Hh) signaling pathway and angiogenesis processes .
- Case Studies : In vitro studies have demonstrated that triazole derivatives can exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, a study highlighted the effectiveness of triazole compounds in reducing cell viability in these lines by over 50% at specific concentrations .
Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties:
- Antifungal Activity : The triazole structure is crucial for inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is particularly relevant for compounds used against Candida species and other fungal pathogens .
- Antibacterial Activity : Some studies suggest that triazole derivatives can also exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of iodine in the structure may enhance its potency against resistant strains .
Anti-inflammatory Properties
The anti-inflammatory potential of triazoles has been explored in various studies:
- Inflammation Pathways : Triazoles may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in conditions characterized by chronic inflammation .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Example Studies/Findings |
|---|---|---|
| Anticancer | Inhibition of angiogenesis and Hh signaling | Cytotoxicity against A549 and MCF7 cell lines |
| Antimicrobial | Inhibition of ergosterol synthesis | Effective against Candida species |
| Anti-inflammatory | Modulation of cytokine production | Reduction in inflammatory markers in vitro |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by azetidine functionalization. Key parameters include:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous workup aids dihydrochloride salt precipitation .
- Catalyst : Cu(I) catalysts (e.g., CuBr) are critical for regioselective triazole formation .
- Design of Experiments (DoE) : Use fractional factorial designs to minimize trials while optimizing variables like stoichiometry and pH .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Employ a multi-technique approach:
- X-ray Diffraction (XRD) : Resolve crystal structure, confirming azetidine-triazole connectivity and salt formation .
- NMR Spectroscopy : H/C NMR identifies proton environments (e.g., azetidine CH groups at δ 3.2–3.8 ppm) and iodine’s deshielding effects on adjacent triazole protons .
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., dehalogenated derivatives) .
Q. What is the solubility profile of this compound in common solvents, and how does the dihydrochloride salt affect formulation?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in HO at pH 2–3) due to ionic interactions. In organic solvents (e.g., DMSO), solubility is moderate (~10 mg/mL), requiring sonication for dissolution . For in vitro assays, prepare stock solutions in buffered saline (pH 7.4) to mimic physiological conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:
- Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell viability) .
- Batch Analysis : Compare biological activity across synthetically distinct batches to rule out impurity effects .
- Theoretical Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, aligning computational results with experimental IC values .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Scaffold Diversification : Replace the iodo group with Br/Cl or introduce substituents on the azetidine ring to assess electronic/steric effects .
- High-Throughput Screening (HTS) : Use 96-well plates to test analogs against a panel of targets (e.g., antimicrobial, anticancer) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How can computational models predict the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Reaction Pathway Simulation : Tools like Gaussian or ORCA model intermediates in iodine-mediated coupling reactions, guiding experimental catalyst selection .
- UV-Vis Spectroscopy : Correlate computed excitation energies with observed λ for photostability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
